2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride
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Overview
Description
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride is a chemical compound with the molecular formula C6H11N5O·2HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2,4-triazole with 3-bromo-2-aminopropanamide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to improve yields and reduce reaction times in the synthesis of triazole derivatives . This method can be adapted for industrial production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but different functional groups.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different substituents.
Uniqueness
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide dihydrochloride involves multi-step chemical modifications. The starting materials typically include various triazole derivatives and amines. The general synthetic route includes the formation of the triazole ring followed by amidation to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds similar to 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds possess notable antibacterial activity, with certain derivatives showing efficacy comparable to standard antibiotics .
Antiproliferative Effects
The antiproliferative activity of triazole derivatives has been extensively studied. In one investigation, the effects of several triazole compounds on human peripheral blood mononuclear cells (PBMCs) were assessed. These studies revealed that compounds similar to 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide significantly inhibited cell proliferation and reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 . Table 1 summarizes the antiproliferative effects observed in various studies.
Compound | IC50 (µg/mL) | Cytokine Inhibition (%) |
---|---|---|
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide | 50 | 44–60 |
Compound A | 30 | 50 |
Compound B | 40 | 55 |
Anti-inflammatory Properties
The anti-inflammatory potential of 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide has been highlighted in several studies. These compounds have been shown to modulate cytokine release in stimulated PBMC cultures. Notably, they exhibited a dose-dependent decrease in TNF-α production, suggesting that they may serve as potential therapeutic agents for inflammatory diseases .
Study on Cytokine Modulation
A recent study investigated the effects of various triazole derivatives on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that compounds similar to 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide significantly reduced TNF-α levels at concentrations as low as 50 µg/mL. This finding emphasizes the compound's potential as an anti-inflammatory agent .
Evaluation of Toxicity
In assessing the safety profile of these compounds, toxicity tests were conducted at high doses (100 µg/mL). The results showed low toxicity levels across all tested derivatives with cell viability ranging between 94% and 97%, comparable to controls treated with DMSO and ibuprofen . This indicates a favorable safety profile for further development.
Properties
IUPAC Name |
2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c1-11-3-9-10-5(11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTABBRJNSCYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC(C(=O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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